molecular formula C19H16ClFN3O6S Na B194179 5-Hydroxymethylflucloxacillin CAS No. 75524-31-1

5-Hydroxymethylflucloxacillin

Cat. No. B194179
CAS RN: 75524-31-1
M. Wt: 468.87 22.99
InChI Key: ZUBWLMQDPXVIGD-JKIFEVAISA-N
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Description

5-Hydroxymethylflucloxacillin is a synthetic penicillin used in the treatment of Staphylococcal infections . It is believed that adverse reactions to the drug arise through covalent modification of proteins, with tissue damage occurring secondary to an immune reaction .


Synthesis Analysis

The mechanism of flucloxacillin toxicity has not been fully determined, but it may vary according to drug disposition and be dependent on both metabolism- and immune-mediated events . Cytochrome P450 3A4 metabolises the drug to 5′-hydroxymethyl flucloxacillin, which has been shown to damage bile duct epithelial cells, but not hepatocytes, in culture .


Molecular Structure Analysis

The molecular formula of this compound is C19H17ClFN3O6S . The molecular weight is 469.9 g/mol . The IUPAC name is (2 S ,5 R ,6 R )-6- [ [3- (2-chloro-6-fluorophenyl)-5- (hydroxymethyl)-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid .


Chemical Reactions Analysis

Adverse reactions to the drug are believed to arise through covalent modification of proteins, with tissue damage occurring secondary to an immune reaction . Serum proteins have been shown by adduct-specific antibodies to be modified by flucloxacillin .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 469.9 g/mol . More detailed physical and chemical properties are not available in the search results.

Mechanism of Action

Target of Action

5-Hydroxymethylflucloxacillin, a metabolite of flucloxacillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like this compound .

Mode of Action

This compound exerts its antibacterial effect by binding to PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This disruption in cell wall synthesis leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Biochemical Pathways

This interference disrupts the integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its formation as a metabolite of flucloxacillin. The overall amounts of flucloxacillin metabolites, including this compound, vary considerably between patients, accounting for 3.62 - 35.9% of total flucloxacillin concentration . The compound is metabolized in the liver and excreted via the kidneys . Its bioavailability, distribution, metabolism, and excretion (ADME) properties significantly impact its therapeutic efficacy and potential toxicity .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria due to the disruption of cell wall synthesis . It’s worth noting that the compound’s metabolites, including this compound, have been suggested to contribute to hepatotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases, enzymes produced by some bacteria, can degrade flucloxacillin and reduce its effectiveness . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases . This stability enhances its efficacy in environments where such enzymes are present .

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Hydroxymethylflucloxacillin is its effectiveness against a wide range of gram-positive bacteria, including MRSA. However, its use is limited by its narrow spectrum of activity and its inability to penetrate gram-negative bacterial cell walls.

Future Directions

There are several areas of research that could be explored in the future with regards to 5-Hydroxymethylflucloxacillin. These include:
1. The development of new derivatives of this compound with improved antibacterial activity and a broader spectrum of activity.
2. The investigation of the potential use of this compound in combination with other antibiotics to enhance its antibacterial activity.
3. The study of the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety.
4. The exploration of the potential use of this compound in the treatment of other bacterial infections, such as those caused by gram-negative bacteria.
5. The investigation of the potential use of this compound in the treatment of infections in immunocompromised patients.

Scientific Research Applications

5-Hydroxymethylflucloxacillin has been extensively studied for its antibacterial properties and has been found to be effective against a range of gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It has also been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-(hydroxymethyl)-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O6S/c1-19(2)14(18(28)29)24-16(27)13(17(24)31-19)22-15(26)11-9(6-25)30-23-12(11)10-7(20)4-3-5-8(10)21/h3-5,13-14,17,25H,6H2,1-2H3,(H,22,26)(H,28,29)/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBWLMQDPXVIGD-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75524-31-1
Record name 5-Hydroxymethylflucloxacillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075524311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the evidence that 5-hydroxymethylflucloxacillin is toxic and how does this toxicity manifest?

A: Research suggests that this compound, a metabolite of the antibiotic flucloxacillin, might be responsible for liver damage in some patients. [, , ] One study using a rat liver model showed that this compound reaches high concentrations in the bile. [] These concentrations were similar to those shown to cause cell death in other studies. [] In humans, elevated liver enzymes (LDH, bilirubin, alkaline phosphatase), potential markers of liver damage, were observed in a significant number of patients receiving flucloxacillin, further supporting the possibility of this compound-induced liver toxicity. []

Q2: Which enzyme is primarily responsible for the formation of this compound?

A: Evidence suggests that the cytochrome P450 (CYP)3A4 enzyme plays a key role in metabolizing flucloxacillin into this compound. [] Researchers observed increased production of this compound when using human liver microsomes, a rich source of CYP enzymes. [] This production was further enhanced in rat liver microsomes treated with dexamethasone, a known CYP3A inducer. [] Conversely, troleandomycin, a CYP3A inhibitor, decreased this compound production in human liver microsomes. [] These findings strongly implicate CYP3A4, and specifically its activity in the liver, in the formation of this potentially toxic metabolite.

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